An In-depth Technical Guide to the Basic Properties of 5-Methyl-1,3,4-thiadiazol-2-ol and its Thiol Tautomer
An In-depth Technical Guide to the Basic Properties of 5-Methyl-1,3,4-thiadiazol-2-ol and its Thiol Tautomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 5-Methyl-1,3,4-thiadiazol-2-ol, with a primary focus on its more stable tautomeric form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. The 1,3,4-thiadiazole scaffold is a key pharmacophore in medicinal chemistry, and understanding the physicochemical characteristics of its derivatives is paramount for the development of novel therapeutics. This document details the tautomerism, physical and spectroscopic properties, synthesis protocols, and biological significance of this compound, with a particular emphasis on its role as a precursor for carbonic anhydrase inhibitors. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Introduction
The 1,3,4-thiadiazole ring is a versatile heterocyclic motif that is a constituent of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and diuretic properties.[1][2] The subject of this guide, 5-Methyl-1,3,4-thiadiazol-2-ol and its thiol tautomer, serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[3][4] A thorough understanding of its basic properties is therefore essential for researchers in the field of drug discovery and development.
Tautomerism
5-Methyl-1,3,4-thiadiazol-2-ol exists in a tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. Spectroscopic evidence and theoretical calculations have shown that the thione tautomer is the predominant and more stable form in both the solid state and in various solvents.[5][6] This is a critical consideration in its synthesis, characterization, and application in medicinal chemistry.
Caption: Tautomeric equilibrium between the -ol and thione forms.
Physicochemical Properties
The following tables summarize the key physicochemical properties of the predominant thione tautomer, 5-methyl-1,3,4-thiadiazole-2(3H)-thione.
Table 1: General Properties
| Property | Value | Reference(s) |
| CAS Number | 29490-19-5 | [7] |
| Molecular Formula | C₃H₄N₂S₂ | [7] |
| Molecular Weight | 132.21 g/mol | [7] |
| Appearance | White to light yellow crystalline powder | [3][8] |
| IUPAC Name | 5-methyl-1,3,4-thiadiazole-2(3H)-thione | [7] |
Table 2: Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 182-189 °C | [8] |
| Water Solubility | Data not readily available | |
| LogP (Octanol/Water) | Data not readily available | [9] |
Spectroscopic Data
The structural elucidation of 5-methyl-1,3,4-thiadiazole-2(3H)-thione is supported by various spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the methyl protons and the N-H proton of the thione tautomer are expected. | [5] |
| ¹³C NMR (DMSO-d₆) | Signals for the methyl carbon and the two carbons of the thiadiazole ring are observed. | [5][10] |
| Infrared (IR) | Characteristic peaks for N-H, C=S, and C-N stretching vibrations are present. | [10] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight is detected. | [7] |
Synthesis
The synthesis of 5-methyl-1,3,4-thiadiazole-2(3H)-thione is most commonly achieved through the cyclization of thiosemicarbazide derivatives. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from Acetic Anhydride and Thiosemicarbazide
This method involves the reaction of acetic anhydride with thiosemicarbazide, followed by cyclization.
Materials:
-
Acetic anhydride
-
Thiosemicarbazide
-
Orthophosphoric acid
-
Ethanol
-
Water
Procedure:
-
A mixture of thiosemicarbazide and a catalytic amount of orthophosphoric acid is prepared.
-
Acetic anhydride is added dropwise to the mixture under controlled temperature conditions.
-
The reaction mixture is then refluxed for several hours to facilitate cyclization.
-
Upon cooling, the crude product precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol to yield the purified 5-methyl-1,3,4-thiadiazole-2(3H)-thione.
Caption: General workflow for the synthesis of the target compound.
Biological Significance and Mechanism of Action
While 5-methyl-1,3,4-thiadiazole-2-thiol itself is primarily a synthetic intermediate, its derivatives, particularly those incorporating a sulfonamide moiety, are potent inhibitors of carbonic anhydrases (CAs).[10][11] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[10][11]
The inhibitory action of sulfonamide-based thiadiazole derivatives stems from the coordination of the sulfonamide nitrogen to the zinc ion located in the active site of the carbonic anhydrase enzyme.[12] This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic activity of the enzyme, thereby inhibiting its function.
Caption: Mechanism of carbonic anhydrase inhibition.
Applications in Drug Development
The 5-methyl-1,3,4-thiadiazole-2-thiol core is a valuable starting material for the synthesis of a diverse range of bioactive molecules.[3][4] Its applications in drug development are primarily as a scaffold for:
-
Carbonic Anhydrase Inhibitors: As detailed above, for the treatment of glaucoma, edema, and as potential anticancer agents.[5][11]
-
Antimicrobial Agents: Derivatives have shown activity against various bacterial and fungal strains.[13][14][15]
-
Diuretics: Certain derivatives exhibit diuretic properties, likely linked to carbonic anhydrase inhibition in the kidneys.[3][16]
-
Agrochemicals: The thiadiazole motif is also found in fungicides and other crop protection agents.[11]
Conclusion
5-Methyl-1,3,4-thiadiazol-2-ol, existing predominantly as its thione tautomer, is a heterocyclic compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties, accessible synthetic routes, and its role as a key precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of its basic properties, which is crucial for the rational design and synthesis of novel therapeutic agents based on the 1,3,4-thiadiazole scaffold.
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